molecular formula C11H19IN2O B2523760 5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole CAS No. 1856024-00-4

5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2523760
CAS No.: 1856024-00-4
M. Wt: 322.19
InChI Key: LSXMMEWBKAAVIN-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a sec-butoxymethyl group at the 5-position, an iodine atom at the 4-position, and a propyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of a precursor pyrazole compound. The precursor can be synthesized by reacting a suitable hydrazine derivative with a β-keto ester or diketone. The iodination step typically involves the use of iodine or an iodine-containing reagent under controlled conditions to introduce the iodine atom at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products.

Scientific Research Applications

5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and other functional groups on the pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-propyl-1H-pyrazole: Lacks the iodine atom at the 4-position.

    4-iodo-1-propyl-1H-pyrazole: Lacks the sec-butoxymethyl group at the 5-position.

    5-(sec-butoxymethyl)-4-iodo-1H-pyrazole: Lacks the propyl group at the 1-position.

Uniqueness

The presence of both the sec-butoxymethyl group and the iodine atom on the pyrazole ring makes 5-(sec-butoxymethyl)-4-iodo-1-propyl-1H-pyrazole unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-6-14-11(10(12)7-13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXMMEWBKAAVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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